Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-Imidazol-1-ylacetic acid hydrochloride is a versatile organic compound featuring an imidazole ring linked to an acetic acid moiety, with a hydrochloride salt enhancing its solubility and stability. This compound is particularly valuable in pharmaceutical and biochemical research, where it serves as a key intermediate in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its imidazole group enables participation in coordination chemistry and catalysis, while the carboxylic acid functionality allows for further derivatization. The hydrochloride form ensures improved handling and storage properties. This product is suitable for applications in medicinal chemistry, ligand design, and as a building block for complex molecular architectures.
2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
Product Name:2-imidazol-1-ylacetic acid;hydrochloride
CAS No:87266-37-3
MF:C5H7ClN2O2
MW:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369
Update Time:2025-05-20

2-imidazol-1-ylacetic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • Inchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • InChI Key: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CN1C=CN=C1)O

Computed Properties

  • Exact Mass: 162.02000
  • Monoisotopic Mass: 162.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 392.1±25.0 °C at 760 mmHg
  • Flash Point: 190.9±23.2 °C
  • PSA: 55.12000
  • LogP: 0.76970
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-imidazol-1-ylacetic acid;hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Reference
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Reference
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Production Method 3

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Reference
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
Reference
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Reference
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Reference
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Reference
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
Reference
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
Reference
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
Reference
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Reference
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
Reference
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Reference
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Reference
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

Additional information on 2-imidazol-1-ylacetic acid;hydrochloride

2-Imidazol-1-ylacetic Acid Hydrochloride (CAS No: 87266-37-3)

2-Imidazol-1-ylacetic acid hydrochloride is a compound with the CAS registry number 87266-37-3, and it belongs to the class of organic compounds known as imidazole derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of an imidazole ring attached to an acetic acid group, with the hydrochloride salt form being the most commonly studied and utilized variant.

Recent studies have highlighted the antimicrobial properties of 2-imidazol-1-ylacetic acid hydrochloride, particularly against a wide range of bacterial and fungal pathogens. Researchers have found that this compound exhibits potent inhibitory effects on the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, making it a promising candidate for the development of new antimicrobial agents. The mechanism of action involves disruption of cellular membranes and inhibition of essential enzymatic pathways, which are critical for microbial survival.

In addition to its antimicrobial activity, 2-imidazol-1-ylacetic acid hydrochloride has also been explored for its potential in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The ability to selectively target cancer cells while sparing healthy cells makes this compound a valuable lead for the development of targeted anticancer therapies. Furthermore, its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, has been extensively investigated in recent research.

The synthesis of 2-imidazol-1-ylacetic acid hydrochloride involves a multi-step process that typically begins with the preparation of imidazole derivatives followed by alkylation or acylation reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.

Another area where 2-imidazol-1-ylacetic acid hydrochloride has shown promise is in agricultural applications. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yield and improving stress tolerance in plants. The compound's ability to modulate plant hormone signaling pathways, particularly auxin-related pathways, has been attributed to its structural similarity to natural auxins. This property makes it a valuable tool for developing eco-friendly agricultural solutions that can address challenges posed by climate change and soil degradation.

From a materials science perspective, 2-imidazol-1-ylacetic acid hydrochloride has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The imidazole moiety serves as a versatile ligand due to its ability to coordinate with a wide range of metal ions. Recent research has focused on exploiting this property to design MOFs with enhanced catalytic activity, gas adsorption capabilities, and drug delivery applications.

In conclusion, 2-imidazol-1-ylacetic acid hydrochloride (CAS No: 87266-37-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methods and mechanistic understanding, position it as a valuable tool for addressing pressing challenges in medicine, agriculture, and materials science. Continued research into its biological activities and chemical properties is expected to unlock even more potential uses for this intriguing compound.

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